C1s-IN-1

Complement System Serine Protease Inhibitor Potency

C1s-IN-1 is the definitive oral, brain-penetrant C1s inhibitor (IC50 36 nM) for classical complement pathway studies. Its >830-fold selectivity over other serine proteases eliminates off-target confounding, while superior pharmacokinetics enable chronic oral dosing in vivo. Essential tool for neuroscience & inflammation research.

Molecular Formula C16H19N5
Molecular Weight 281.36 g/mol
Cat. No. B12362770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC1s-IN-1
Molecular FormulaC16H19N5
Molecular Weight281.36 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C(=N)N
InChIInChI=1S/C16H19N5/c17-16(18)13-6-7-15(19-12-13)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H3,17,18)
InChIKeyUKIJUFIFFKYHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C1s-IN-1: A Selective and Orally Bioavailable Small-Molecule Inhibitor of Complement C1s


C1s-IN-1 (also designated as Complement C1s-IN-1 or (R)-8) is a non-amidine, small-molecule inhibitor of the complement component C1s serine protease [1]. As a key enzyme in the classical complement pathway, C1s represents an attractive target for therapeutic intervention in autoimmune and inflammatory diseases. This compound has been characterized as a potent, selective, and orally bioavailable inhibitor with demonstrated brain penetration [1]. It was developed through structure-based optimization guided by a co-crystal structure, providing a valuable tool compound for both in vitro and in vivo studies of the complement system [1].

Why General 'C1s Inhibitors' Cannot Be Substituted for C1s-IN-1


The term 'C1s inhibitor' encompasses a chemically and pharmacologically diverse group of molecules, including monoclonal antibodies, peptides, and small molecules with varying selectivity profiles and physicochemical properties [1]. Simple substitution between these agents is not feasible due to critical differences in potency, selectivity, route of administration, and target engagement. For example, while protein-based inhibitors like TNT003 or sutimlimab are specific, they lack oral bioavailability [2]. Conversely, many early small-molecule inhibitors, such as those based on amidine chemotypes, suffer from poor selectivity against other serine proteases like thrombin [3]. C1s-IN-1 was specifically optimized to address these limitations, achieving a unique combination of high potency, >830-fold selectivity, and oral brain-penetrant activity not found in earlier tool compounds . The quantitative evidence below details these differentiating factors.

C1s-IN-1 Procurement Evidence: Quantified Differentiation Against Key Comparators


Nanomolar Potency for Human C1s vs. Micromolar Potency of Predecessor Compound A1

C1s-IN-1 demonstrates a 161-fold improvement in potency against human C1s compared to the earlier identified hit compound, Compound A1 (C1s-IN-1 trihydrochloride) [1]. This optimization was achieved through iterative structure-based drug design guided by co-crystal structures, leading to a sub-100 nM inhibitor [1].

Complement System Serine Protease Inhibitor Potency

High Selectivity for C1s vs. Serine Protease Panel Contrasts with Broad Reactivity of Other Inhibitors

C1s-IN-1 exhibits a selectivity window of over 830-fold against a panel of related serine proteases, including C1r, MASP2, factor D, thrombin, trypsin, kallikrein, and plasmin . This contrasts sharply with other known C1s inhibitors, such as BCX 1470, which inhibits Factor D with an IC50 of 96 nM (a 60-fold selectivity over C1s) [1], or Compound A1, which inhibits thrombin with a Ki of 51.2 μM (a ~9-fold selectivity over C1s) .

Drug Selectivity Off-Target Effects Serine Protease Panel

Confirmed Oral Bioactivity and Brain Penetration vs. Parenteral Biologics and Brain-Impermeant Small Molecules

Unlike biologic C1s inhibitors (e.g., TNT003, sutimlimab) which require parenteral administration and cannot cross the blood-brain barrier (BBB), C1s-IN-1 demonstrates significant oral bioavailability and CNS penetration . In mouse studies, oral administration of C1s-IN-1 resulted in dose-dependent plasma exposure and substantial brain accumulation [1]. This property is not common among small-molecule C1s inhibitors; many amidine-based compounds exhibit poor membrane permeability [2].

Oral Bioavailability Blood-Brain Barrier In Vivo Pharmacology

Dose-Dependent Inhibition of Classical Pathway in Human Serum Functional Assay

In a physiologically relevant functional assay, C1s-IN-1 demonstrated a clear dose-dependent inhibition of membrane attack complex (MAC) formation induced by human serum, confirming its ability to block the classical complement pathway [1]. While Compound A1 also inhibits the classical pathway, its functional potency is significantly lower, with an IC50 of 22 μM .

Classical Complement Pathway Functional Assay Membrane Attack Complex

Optimal Use Cases for C1s-IN-1 Based on Validated Evidence


Preclinical Models of Neuroinflammation and Complement-Mediated CNS Disease

C1s-IN-1 is the preferred tool compound for investigating the role of the classical complement pathway in the central nervous system (CNS). Its demonstrated ability to cross the blood-brain barrier (BBB) with a brain/plasma ratio of 1.7 enables effective target engagement within the brain parenchyma following oral administration . This is in contrast to biologics or brain-impermeant small molecules, which cannot modulate complement activity in this compartment. Researchers can use C1s-IN-1 in rodent models of Alzheimer's disease, traumatic brain injury, or multiple sclerosis to dissect the contribution of C1s-dependent complement activation to neuroinflammation and neurodegeneration [1].

Long-Term Oral Dosing Studies in Chronic Inflammatory and Autoimmune Models

For studies requiring sustained inhibition of the classical complement pathway over days or weeks, C1s-IN-1 offers a significant advantage due to its oral bioavailability and favorable pharmacokinetic profile . Unlike injectable biologics, which can induce anti-drug antibodies or are impractical for long-term daily dosing in rodents, C1s-IN-1 can be easily administered via oral gavage or diet admixture. The dose-dependent plasma exposure (AUC(0-24h) up to 139,341 ng·h/mL at 100 mg/kg) supports the design of chronic efficacy studies in models of rheumatoid arthritis, lupus nephritis, or ischemia-reperfusion injury where repeated dosing is required .

Selectivity-Critical Mechanistic Studies in Complex Biological Matrices

When using human serum or whole blood to study complement activation, off-target protease inhibition can significantly confound results. C1s-IN-1 exhibits high selectivity for C1s (IC50 >30,000 nM for other serine proteases), making it an optimal choice for dissecting the specific contribution of the classical pathway without interfering with coagulation (thrombin) or the lectin pathway (MASP2) . This is particularly important in ex vivo assays using patient samples or in in vivo models where the complement and coagulation systems are co-activated. Procurement of C1s-IN-1 ensures that the observed biological effects are attributable to C1s inhibition rather than broader serine protease activity [1].

In Vitro Functional Validation of C1s as a Therapeutic Target

C1s-IN-1 serves as a high-quality chemical probe for validating C1s as a therapeutic target in primary human cell-based assays. Its nanomolar potency (IC50 = 36 nM) allows for complete inhibition of C1s-mediated cleavage of C4 and C2 at low concentrations, minimizing cellular toxicity or non-specific effects often observed with less potent tool compounds . This is essential for generating robust target validation data in assays such as C1s-dependent T cell activation or macrophage phagocytosis, which are critical for advancing drug discovery programs in immuno-oncology and autoimmune disease [1].

Quote Request

Request a Quote for C1s-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.